molecular formula C5H7F3O2 B14296435 2-(Trifluoromethyl)-1,3-dioxane CAS No. 112252-95-6

2-(Trifluoromethyl)-1,3-dioxane

Cat. No.: B14296435
CAS No.: 112252-95-6
M. Wt: 156.10 g/mol
InChI Key: CDTYTFVDZAFHQJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-dioxane is an organic compound characterized by the presence of a trifluoromethyl group attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of a suitable 1,3-dioxane precursor with a trifluoromethylating agent. For instance, trifluoromethylation can be carried out using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-dioxane is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial .

Properties

CAS No.

112252-95-6

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-dioxane

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)4-9-2-1-3-10-4/h4H,1-3H2

InChI Key

CDTYTFVDZAFHQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C(F)(F)F

Origin of Product

United States

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